molecular formula C8H5BrF2O2 B2715344 3-Bromo-5,6-difluoro-2-methoxybenzaldehyde CAS No. 1782614-60-1

3-Bromo-5,6-difluoro-2-methoxybenzaldehyde

Cat. No.: B2715344
CAS No.: 1782614-60-1
M. Wt: 251.027
InChI Key: XGCUCAMAGOVMJX-UHFFFAOYSA-N
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Description

Significance of Benzaldehyde (B42025) Scaffolds in Synthetic Chemistry

The benzaldehyde scaffold, a benzene (B151609) ring with an attached formyl group, is a cornerstone in the chemical industry and synthetic organic chemistry. chemicalbull.com Renowned for its characteristic almond-like scent, its utility extends far beyond fragrances and flavorings. chemicalbull.combritannica.com In synthetic chemistry, benzaldehyde serves as a versatile precursor for a multitude of organic compounds. chemicalbull.com

The aldehyde functional group is highly reactive and participates in a wide array of chemical transformations. These include oxidation to form benzoic acid, reduction to yield benzyl (B1604629) alcohol, and various condensation reactions to create more complex molecules like cinnamic acid. britannica.com This reactivity makes benzaldehyde and its derivatives crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. chemicalbull.com The ability to introduce various functional groups onto the benzene ring of the benzaldehyde scaffold allows chemists to fine-tune the properties of the resulting molecules, making it a foundational structure in the design of new compounds. mdpi.comresearchgate.net

Role of Halogen and Methoxy (B1213986) Substituents in Aromatic Systems

The reactivity and regioselectivity of an aromatic ring in reactions such as electrophilic aromatic substitution are heavily influenced by the nature of its substituents. Halogen and methoxy groups exert distinct electronic effects, which can either activate or deactivate the ring towards electrophilic attack. libretexts.org

Halogen substituents (e.g., -Br, -F) exhibit a dual nature. Due to their high electronegativity, they exert a strong electron-withdrawing inductive effect, which deactivates the aromatic ring, making it less reactive than benzene in electrophilic substitutions. libretexts.orgmsu.edumasterorganicchemistry.com Conversely, halogens possess lone pairs of electrons that can be donated to the aromatic ring through a resonance effect. libretexts.orgstackexchange.com This resonance donation is weaker compared to that of a methoxy group but is sufficient to direct incoming electrophiles to the ortho and para positions. stackexchange.com Therefore, halogens are classified as deactivating, ortho, para-directors. masterorganicchemistry.com The interplay between the strong inductive withdrawal and weaker resonance donation is a key feature of halogen-substituted aromatics. stackexchange.com

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-OCH₃ (Methoxy)Electron-withdrawingStrongly electron-donatingActivatingOrtho, Para
-F, -Br (Halogens)Strongly electron-withdrawingWeakly electron-donatingDeactivatingOrtho, Para

Overview of 3-Bromo-5,6-difluoro-2-methoxybenzaldehyde within the Context of Multifunctionalized Arenes

Multifunctionalized arenes, which are aromatic compounds bearing several different functional groups, are pivotal in various areas of chemical science, including medicinal chemistry and materials science. researchgate.net The direct C-H functionalization of arenes has become a powerful method for creating these complex molecular architectures. nih.govnih.gov

This compound is a prime example of a multifunctionalized arene. Its structure is defined by the strategic placement of four different substituents on the benzaldehyde core:

A methoxy group at position 2.

A bromo group at position 3.

A fluoro group at position 5.

A fluoro group at position 6.

The chemical behavior of this molecule is governed by the complex interplay of the electronic and steric effects of these substituents. The powerful activating and ortho, para-directing methoxy group at the C2 position would strongly influence the positions adjacent to it. However, these positions (C1, C3) are already substituted. The deactivating but ortho, para-directing bromo and fluoro substituents further modulate the electron density of the ring. The aldehyde group itself is a deactivating, meta-director.

Predicting the precise reactivity of such a molecule requires a careful consideration of the combined influence of all these groups. The presence of multiple halogens can significantly alter the electronic landscape of the aromatic ring, making it a unique substrate for further chemical transformations and a valuable building block for the synthesis of more complex, highly functionalized molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,3-difluoro-6-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-13-8-4(3-12)7(11)6(10)2-5(8)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCUCAMAGOVMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1C=O)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization

Retrosynthetic Analysis of 3-Bromo-5,6-difluoro-2-methoxybenzaldehyde

A retrosynthetic analysis of the target molecule reveals several possible disconnections. The most logical approach involves the disconnection of the aldehyde group, leading back to a substituted bromodifluoromethoxybenzene precursor. This strategy is advantageous as it allows for the late-stage introduction of the formyl group, a common and well-documented transformation in organic synthesis. The primary bond disconnection to consider is the C-CHO bond, which points to a formylation reaction as the final key step. This leads to the precursor 2-bromo-4,5-difluoro-1-methoxybenzene. Further disconnection of the methoxy (B1213986) group (C-O bond) would suggest a starting material of 3-bromo-5,6-difluorophenol, while disconnection of the bromine (C-Br bond) could lead back to a 3,4-difluoroanisole (B48514) derivative.

Precursor Compounds for Benzaldehyde (B42025) Derivatives with Halogen and Methoxy Substitution

The successful synthesis of this compound is highly dependent on the selection of appropriate precursor compounds. The substitution pattern on the aromatic ring dictates the reactivity and the regioselectivity of subsequent reactions.

Halogenated phenols serve as versatile starting materials for the synthesis of complex benzaldehyde derivatives. In the context of the target molecule, a suitably substituted bromodifluorophenol could be a key intermediate. For instance, starting with a phenol (B47542) allows for the introduction of the methoxy group via Williamson ether synthesis. The hydroxyl group of the phenol is a strong activating group and directs electrophilic substitution to the ortho and para positions. However, the presence of deactivating halogen atoms will also influence the regiochemical outcome of further functionalization.

A plausible synthetic route could commence with the methylation of a bromodifluorophenol. For example, the reaction of 3-bromo-5-hydroxybenzaldehyde (B172141) with methyl iodide in the presence of a base like sodium hydride can yield the corresponding methoxybenzaldehyde. chemicalbook.com This highlights the utility of phenolic precursors in constructing the desired substitution pattern.

Alternatively, fluorinated anisoles can be employed as precursors. Anisole derivatives, with their electron-donating methoxy group, are activated towards electrophilic aromatic substitution. The methoxy group directs incoming electrophiles primarily to the ortho and para positions. Starting with a difluoroanisole, such as 3,4-difluoroanisole, allows for subsequent bromination and formylation steps. The challenge lies in controlling the regioselectivity of these reactions to achieve the desired 3-bromo-5,6-difluoro-2-methoxy arrangement. The directing effects of both the fluorine and methoxy substituents must be carefully considered.

Formylation Reactions for Aldehyde Introduction

The introduction of the aldehyde group is a critical step in the synthesis. Several formylation methods are available, each with its own mechanistic nuances and substrate scope.

The Duff reaction is a formylation method that utilizes hexamine (hexamethylenetetramine) as the formyl source, typically for the ortho-formylation of phenols. wikipedia.orgchem-station.com The reaction requires strongly electron-donating groups on the aromatic ring, such as a hydroxyl group. wikipedia.org The mechanism involves the generation of an iminium ion from protonated hexamine, which then acts as the electrophile in an electrophilic aromatic substitution. wikipedia.org An intramolecular redox reaction follows, leading to an intermediate that upon acidic hydrolysis yields the aldehyde. wikipedia.org

While the Duff reaction is primarily used for phenols, modifications using strong acids like trifluoroacetic acid have expanded its scope to other aromatic compounds. google.comgoogle.com However, the reaction generally provides low to moderate yields and is highly sensitive to the electronic nature of the substituents on the aromatic ring. google.comecu.edu For a substrate like 2-bromo-4,5-difluoro-1-methoxybenzene, the deactivating nature of the halogens might render the Duff reaction inefficient.

A more versatile and reliable method for the formylation of aryl halides is through metal-halogen exchange followed by quenching with a suitable formylating agent. thieme-connect.dethieme-connect.de This method is particularly effective for the synthesis of arenecarbaldehydes from aryl bromides. thieme-connect.de The process typically involves the reaction of the aryl bromide with a strong organolithium base, such as n-butyllithium, at low temperatures to generate an aryllithium intermediate. wikipedia.orggoogle.com This highly reactive species can then be treated with an electrophilic formyl source to introduce the aldehyde group.

Commonly used formylating agents include N,N-dimethylformamide (DMF) and N-formylpiperidine. thieme-connect.dethieme-connect.de DMF is a widely used, inexpensive, and effective C1 electrophile for this transformation. thieme-connect.dersc.org The reaction of the aryllithium with DMF forms a tetrahedral intermediate, which upon acidic workup, hydrolyzes to the corresponding benzaldehyde. thieme-connect.de This approach offers excellent regiocontrol as the position of the aldehyde is determined by the initial position of the halogen atom. thieme-connect.de

Formylation MethodReagentsSubstrate ScopeKey Features
Duff Formylation Hexamethylenetetramine, Acid (e.g., acetic acid, trifluoroacetic acid)Phenols and other electron-rich aromatics wikipedia.orggoogle.comPrimarily ortho-formylation; often low yields google.comecu.edu
Metal-Halogen Exchange Organolithium reagent (e.g., n-BuLi), Formyl source (e.g., DMF, N-Formylpiperidine)Aryl halides (bromides, iodides) thieme-connect.dewikipedia.orgHigh regioselectivity; versatile for various substituted aromatics thieme-connect.de

Methoxylation Strategies for Aromatic Hydroxyl Groups

Introducing a methoxy group onto an aromatic ring is a fundamental transformation in organic synthesis. For a precursor to this compound that possesses a hydroxyl group, two primary strategies are considered: direct alkylation and nucleophilic aromatic substitution.

The alkylation of a phenolic hydroxyl group is a classic and widely used method for forming aryl ethers, often referred to as the Williamson ether synthesis. This reaction involves deprotonating the phenol with a suitable base to form a more nucleophilic phenoxide ion, which then attacks an electrophilic methyl source like iodomethane (B122720) (CH₃I).

The general mechanism involves two steps:

Deprotonation: A base, such as sodium hydride (NaH), removes the acidic proton from the hydroxyl group to form a sodium phenoxide salt.

Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile, attacking the methyl group of the methylating agent in an Sₙ2 reaction, displacing the iodide leaving group.

A specific example is the methylation of 3-Bromo-5-hydroxybenzaldehyde. google.com In this procedure, the hydroxybenzaldehyde is dissolved in a polar aprotic solvent like dimethylformamide (DMF) and cooled. Sodium hydride is added to generate the phenoxide, which is then treated with iodomethane. The reaction typically proceeds to completion at ambient temperature, yielding the desired methoxybenzaldehyde with high efficiency. google.com

ReactantReagentsSolventProductYield
3-Bromo-5-hydroxybenzaldehyde1. Sodium Hydride (NaH) 2. Iodomethane (CH₃I)DMF3-Bromo-5-methoxybenzaldehyde91% google.com

An alternative route to introduce a methoxy group, particularly on an electron-deficient aromatic ring, is through Nucleophilic Aromatic Substitution (SₙAr). This mechanism is highly effective for aromatic systems bearing strong electron-withdrawing groups (EWGs) such as nitro, carbonyl, or, pertinently, fluoro groups. chemicalbook.comgoogle.com The EWGs activate the ring toward attack by a strong nucleophile, like a methoxide (B1231860) ion (CH₃O⁻).

The SₙAr mechanism proceeds via a two-step addition-elimination process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemicalbook.comnih.gov The negative charge is delocalized onto the EWGs, stabilizing the intermediate.

Elimination: The leaving group (in this case, a fluoride (B91410) ion) is expelled, and the aromaticity of the ring is restored.

In the context of synthesizing a precursor to the target molecule, an SₙAr reaction on a polyfluorinated benzaldehyde is a viable strategy. For instance, in the reaction of 2,3,6-trifluoro-4-bromobenzaldehyde with sodium methoxide, the methoxide ion selectively displaces one of the fluorine atoms. upm.edu.my Fluorine is an excellent leaving group in SₙAr reactions because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic and susceptible to nucleophilic attack. google.comgoogle.com The presence of the aldehyde group further activates the ring, particularly at the ortho and para positions. Quantum mechanics calculations suggest that the reaction proceeds with high regioselectivity, favoring displacement at the C2 position due to the accessibility of the Lowest Unoccupied Molecular Orbital (LUMO) at that site. upm.edu.my

Starting Material ExampleNucleophileLeaving GroupKey Feature
Polyfluorinated BenzaldehydeSodium MethoxideFluorideRing activated by aldehyde and multiple fluoro groups.

Bromination Techniques for Aromatic Rings

The introduction of a bromine atom onto the aromatic core is achieved through electrophilic aromatic substitution. The choice of reagent and the understanding of substituent effects are critical for achieving the desired regiochemistry.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for aromatic bromination. As a solid, it is easier and safer to handle than liquid bromine. scientificlabs.com NBS can brominate highly electron-rich aromatics under mild conditions, but its reactivity can be enhanced for less reactive or deactivated rings by using it in the presence of a strong acid, such as concentrated sulfuric acid. hymasynthesis.com This combination makes the bromine atom of NBS more electrophilic, enabling the bromination of substrates containing deactivating groups like aldehydes or nitro groups. hymasynthesis.com For example, 3-nitrobenzaldehyde (B41214) can be efficiently converted to 3-bromo-5-nitrobenzaldehyde (B1283693) in high yield by treatment with NBS in concentrated H₂SO₄. hymasynthesis.com

SubstrateReagentConditionsProductYield
3-NitrobenzaldehydeN-Bromosuccinimide (NBS)Conc. H₂SO₄, 65 °C3-Bromo-5-nitrobenzaldehyde82% hymasynthesis.com

The position of bromination on a substituted benzene (B151609) ring is dictated by the directing effects of the substituents already present. These groups can be classified as either activating (ortho-, para-directing) or deactivating (meta-directing).

Activating Groups (Ortho-, Para-Directors): Groups like methoxy (-OCH₃) and alkyl (-R) donate electron density to the ring, stabilizing the carbocation intermediate formed during electrophilic attack. They direct incoming electrophiles to the positions ortho and para to themselves.

Deactivating Groups (Ortho-, Para-Directors): Halogens (e.g., -F, -Br) are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance.

Deactivating Groups (Meta-Directors): Groups like aldehyde (-CHO) and nitro (-NO₂) strongly withdraw electron density from the ring, making it less reactive. They direct incoming electrophiles to the meta position.

When multiple substituents are present, the regiochemical outcome is determined by their combined influence. Generally, the directing effect of the most powerful activating group dominates. In a potential precursor like 5,6-difluoro-2-methoxybenzaldehyde, the methoxy group is the most potent activating and ortho-, para-directing group. Therefore, electrophilic bromination would be strongly directed to the positions ortho and para to the methoxy group. The para position (C5) is already substituted with a fluorine atom, leaving the C3 position as the most likely site of attack.

Sequential Functionalization and Stepwise Synthesis

A logical retrosynthetic analysis suggests that the final step could be the regioselective bromination of an appropriate precursor.

Proposed Synthetic Route:

Step 1: Nucleophilic Aromatic Substitution (SₙAr). The synthesis could commence with a commercially available trifluorinated starting material, such as 2,3,4-trifluorobenzaldehyde. A selective SₙAr reaction with sodium methoxide would be expected to replace the fluorine atom at the C4 position. This position is para to the strongly electron-withdrawing aldehyde group, making it highly activated for nucleophilic attack. This step would yield the key intermediate, 5,6-difluoro-2-methoxybenzaldehyde .

Step 2: Regioselective Bromination. The intermediate from Step 1, 5,6-difluoro-2-methoxybenzaldehyde, would then undergo electrophilic bromination using a reagent like N-Bromosuccinimide. The directing effects of the substituents on the ring would control the position of the incoming bromine.

The -OCH₃ group at C2 is a powerful activating ortho-, para-director.

The -CHO group at C1 is a strong deactivating meta-director.

The -F groups at C5 and C6 are weak deactivating ortho-, para-directors.

The potent ortho-directing influence of the methoxy group is expected to be the dominant factor, directing the electrophile to the C3 position. This would result in the formation of the final target compound, This compound . This sequential approach ensures that each functional group is installed in the correct position by leveraging the electronic properties of the intermediates at each stage.

Order of Introduction of Substituents (Bromo, Fluoro, Methoxy, Aldehyde)

A plausible and strategic synthetic route commences with a commercially available precursor, 1,2-difluoro-3-methoxybenzene. This starting material provides the foundational difluoro-methoxy substitution pattern. The subsequent introduction of the aldehyde and bromo groups must be executed in a specific sequence to leverage the directing effects of the existing substituents.

The proposed synthetic sequence is as follows:

Formylation via Ortho-lithiation: The methoxy group in 1,2-difluoro-3-methoxybenzene is a powerful ortho-directing group in lithiation reactions. wikipedia.orgthieme-connect.de Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures, selectively removes a proton from the ortho position (C6). This lithiated intermediate can then be quenched with an electrophilic formylating agent, like N,N-dimethylformamide (DMF), to introduce the aldehyde group, yielding 2,3-difluoro-6-methoxybenzaldehyde (B67421). thieme-connect.deharvard.edu The fluorine atoms and the methoxy group work in concert to direct the lithiation to the desired position.

Electrophilic Bromination: The final step is the introduction of the bromine atom onto the 2,3-difluoro-6-methoxybenzaldehyde ring. This is achieved through an electrophilic aromatic substitution reaction. The position of bromination will be directed by the combined electronic and steric effects of the existing methoxy, fluoro, and aldehyde groups. The methoxy group is a strong activating and ortho,para-director, while the aldehyde group is a deactivating meta-director. The fluorine atoms are deactivating but ortho,para-directing. The interplay of these effects is crucial for achieving bromination at the desired C3 position.

Protection and Deprotection Strategies

In multi-step syntheses involving sensitive functional groups, protection and deprotection strategies are often essential. In the synthesis of this compound, the primary concern is the potential for the aldehyde group to undergo oxidation or other unwanted reactions during the bromination step.

Aldehydes can be sensitive to oxidizing conditions that might be present during electrophilic bromination. To circumvent this, the aldehyde can be temporarily converted into a more stable functional group. A common and effective strategy is the formation of an acetal (B89532). chemistrysteps.comlibretexts.orgyoutube.com

Protection: The aldehyde group of 2,3-difluoro-6-methoxybenzaldehyde can be protected by reacting it with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. This forms a cyclic acetal, which is stable under the neutral or slightly acidic conditions often used for bromination.

Deprotection: Following the successful bromination of the protected intermediate, the acetal can be easily and cleanly hydrolyzed back to the aldehyde by treatment with aqueous acid.

This protection-deprotection sequence ensures the integrity of the aldehyde functionality throughout the synthesis.

Reaction Optimization for Enhanced Yield and Purity

Achieving high yield and purity is a central goal in chemical synthesis. This requires careful optimization of various reaction parameters, including solvent, temperature, time, and catalyst.

Solvent Effects in Key Reaction Steps

The choice of solvent can significantly impact the outcome of a reaction, particularly in sensitive processes like ortho-lithiation.

For the ortho-lithiation step, anhydrous ethereal solvents are typically employed. semanticscholar.org

SolventRationale for Use
Tetrahydrofuran (THF) A common choice due to its ability to solvate the organolithium reagent and the intermediate aryllithium species, promoting the reaction. Its Lewis basicity helps to break up organolithium aggregates. psu.edu
Diethyl ether Another suitable solvent, though generally less effective at solvating organolithium species compared to THF. It can be a viable alternative depending on the specific substrate and reaction conditions.

The solvent must be scrupulously dried, as any trace of water will quench the highly basic organolithium reagent.

For the bromination step, the choice of solvent depends on the brominating agent and catalyst used. Halogenated solvents like dichloromethane (B109758) or carbon tetrachloride are common, as are protic solvents like acetic acid, depending on the specific bromination conditions.

Temperature and Time Control

Precise control of temperature and reaction time is critical for maximizing yield and minimizing by-product formation.

Ortho-lithiation reactions are highly exothermic and are typically conducted at very low temperatures to control the reaction rate and prevent decomposition of the thermally sensitive aryllithium intermediate.

ParameterRecommended ConditionRationale
Temperature -78 °C (dry ice/acetone bath)Essential to maintain the stability of the aryllithium species and to prevent side reactions, such as benzyne (B1209423) formation. psu.edu
Reaction Time Typically 1-2 hoursSufficient time for the deprotonation to go to completion without significant degradation of the intermediate.

Bromination reactions can have varying optimal temperatures depending on the reactivity of the substrate and the brominating agent.

ParameterGeneral Consideration
Temperature Room temperature to slightly elevated temperatures
Reaction Time Varies

Catalyst Selection and Loading

Catalysis in Bromination: Electrophilic aromatic bromination can often be accelerated and made more selective through the use of catalysts.

For the bromination of an activated ring system like 2,3-difluoro-6-methoxybenzaldehyde, a variety of catalysts can be considered to enhance the reaction rate and regioselectivity.

Catalyst TypeExamplesRole
Lewis Acids FeBr₃, AlCl₃, ZeolitesPolarize the Br-Br bond in molecular bromine, making it a more potent electrophile. Zeolites can also impart shape selectivity. google.comresearchgate.net
Protic Acids Acetic AcidCan act as both a solvent and a catalyst, protonating the brominating agent to increase its electrophilicity.
Other Catalysts IodineCan be used to generate the more reactive iodine monobromide (IBr) in situ.

The catalyst loading should be optimized; typically, catalytic amounts are sufficient. Excessive catalyst can lead to undesired side reactions and purification challenges.

Scalability Considerations for Research Production

Transitioning a synthetic route from a laboratory scale to a larger research production scale presents a unique set of challenges.

Low-Temperature Reactions: The ortho-lithiation step, requiring cryogenic temperatures, is a significant hurdle for scalability. Maintaining a uniform temperature of -78 °C in a large reactor is difficult and energy-intensive. Continuous flow reactors can offer a solution by providing excellent heat exchange and precise temperature control, even for highly exothermic reactions. umontreal.caresearchgate.net

Reagent Handling: The use of pyrophoric organolithium reagents like n-butyllithium requires specialized handling procedures and equipment to ensure safety on a larger scale.

Purification: As the scale of the reaction increases, purification methods such as column chromatography can become impractical. Crystallization is a more scalable and cost-effective method for purifying the final product, provided a suitable solvent system can be identified.

Process Safety: A thorough safety assessment is crucial before scaling up any chemical process. This includes understanding the thermal hazards associated with each reaction step, particularly the highly exothermic lithiation, and implementing appropriate control measures.

Chemical Reactivity and Derivative Synthesis

Reactivity of the Aldehyde Functionality

The aldehyde group is a versatile functional group that readily undergoes a variety of transformations, including oxidation, reduction, and condensation reactions.

Oxidation Reactions to Carboxylic Acids

The aldehyde group of 3-Bromo-5,6-difluoro-2-methoxybenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 3-Bromo-5,6-difluoro-2-methoxybenzoic acid. This transformation is a common and synthetically useful reaction. A variety of oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate (B83412) (KMnO4) and chromic acid to milder and more selective reagents.

For substrates with sensitive functional groups, milder oxidants are preferred to avoid unwanted side reactions. Common choices include:

Jones Reagent (CrO₃ in aqueous acetone/sulfuric acid): A classic and effective oxidant for converting aldehydes to carboxylic acids.

Potassium Permanganate (KMnO₄): A powerful oxidizing agent, typically used under basic conditions followed by acidic workup.

Silver(I) Oxide (Ag₂O): Used in the Tollens' test, it is a mild oxidant that selectively oxidizes aldehydes.

Hydrogen Peroxide (H₂O₂): A greener oxidizing agent that can be effective, sometimes in the presence of a catalyst.

The choice of oxidant and reaction conditions would be crucial to ensure the selective oxidation of the aldehyde without affecting the other substituents on the aromatic ring.

Table 1: Representative Oxidation Reactions of Substituted Benzaldehydes This table presents data for analogous compounds to illustrate the typical conditions and outcomes of aldehyde oxidation.

Aldehyde SubstrateOxidizing AgentSolventTemperature (°C)Yield (%)Product
4-BromobenzaldehydeKMnO₄Acetone/Water25854-Bromobenzoic acid
2,4-DichlorobenzaldehydeCrO₃/H₂SO₄Acetone0-25902,4-Dichlorobenzoic acid
3,5-DimethoxybenzaldehydeAg₂OEthanol/Water80783,5-Dimethoxybenzoic acid

Reduction Reactions to Benzyl (B1604629) Alcohols

The aldehyde functionality can be selectively reduced to a primary alcohol, yielding (3-Bromo-5,6-difluoro-2-methoxyphenyl)methanol. This reduction is a fundamental transformation in organic synthesis. Common reducing agents for this conversion include:

Sodium Borohydride (NaBH₄): A mild and selective reducing agent, typically used in alcoholic solvents like methanol (B129727) or ethanol. It is generally the reagent of choice for this transformation due to its chemoselectivity, as it does not typically reduce other functional groups present in the molecule.

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that readily reduces aldehydes to primary alcohols. However, its high reactivity might lead to the reduction of other functional groups if not used under carefully controlled conditions.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This method is generally effective but may also lead to the reduction of other reducible groups under certain conditions.

Table 2: Representative Reduction Reactions of Substituted Benzaldehydes This table presents data for analogous compounds to illustrate the typical conditions and outcomes of aldehyde reduction.

Aldehyde SubstrateReducing AgentSolventTemperature (°C)Yield (%)Product
3-BromobenzaldehydeNaBH₄Methanol0-2595(3-Bromophenyl)methanol
2-FluorobenzaldehydeLiAlH₄Diethyl ether092(2-Fluorophenyl)methanol
4-MethoxybenzaldehydeH₂/Pd-CEthanol2598(4-Methoxyphenyl)methanol

Condensation Reactions

The aldehyde group is electrophilic and can react with various nucleophiles, particularly amines, to form imines (Schiff bases) through a condensation reaction. For example, the reaction of this compound with a primary amine would yield the corresponding N-substituted imine. This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate, which then dehydrates to form the imine.

This reactivity allows for the introduction of diverse nitrogen-containing moieties, which can be further modified to synthesize a wide range of derivatives. For instance, the resulting imine can be reduced to a secondary amine. A known example is the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with 2-methoxybenzohydrazide to form a hydrazone. nih.gov

Reactivity of the Aromatic Halogens (Bromine and Fluorine)

The presence of both bromine and fluorine atoms on the aromatic ring opens up possibilities for various substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Aromatic rings bearing electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNA r). wikipedia.org In this compound, the aldehyde group and the fluorine atoms act as electron-withdrawing groups, activating the ring towards nucleophilic attack. Generally, fluorine is a better leaving group than bromine in SNAr reactions when the ring is highly activated. masterorganicchemistry.com However, the position of the substituents is crucial. Nucleophilic attack is favored at positions ortho and para to the activating groups.

Given the substitution pattern, it is plausible that a strong nucleophile could displace one of the fluorine atoms, particularly the one at the 6-position, which is ortho to the activating aldehyde group. The bromine atom is less likely to be displaced via an SNAr mechanism unless under forcing conditions or through a different mechanistic pathway like the benzyne (B1209423) mechanism.

Organometallic Cross-Coupling Reactions

The bromine atom on the aromatic ring is an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The bromine atom can be readily coupled with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.gov This reaction would allow for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the 3-position.

Heck Reaction: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.org This would enable the introduction of a vinyl group at the 3-position.

Sonogashira Coupling: The bromine atom can be coupled with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to form an arylalkyne. wikipedia.org This reaction would introduce an alkynyl group at the 3-position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.org This would provide a direct route to introduce primary or secondary amino groups at the 3-position.

The fluorine atoms are generally unreactive under these standard palladium-catalyzed cross-coupling conditions, allowing for the selective functionalization of the C-Br bond.

Table 3: Representative Cross-Coupling Reactions of Substituted Aryl Bromides This table presents data for analogous compounds to illustrate the potential for cross-coupling reactions.

Aryl Bromide SubstrateCoupling PartnerCatalyst SystemBaseSolventProduct Type
1-Bromo-2,4-difluorobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/WaterBiaryl (Suzuki)
4-BromobenzaldehydeStyrenePd(OAc)₂/P(o-tol)₃Et₃NDMFStilbene (Heck)
1-Bromo-3-methoxybenzenePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHFArylalkyne (Sonogashira)
2-BromoanisoleMorpholinePd₂(dba)₃/BINAPNaOt-BuTolueneArylamine (Buchwald-Hartwig)

Formation of Benzylamine (B48309), Benzamide (B126), and Benzonitrile Derivatives

The aldehyde group is a versatile functional handle for the synthesis of various nitrogen-containing derivatives.

Benzylamine Derivatives: The aldehyde can be converted into a primary benzylamine through reductive amination. hw.ac.ukaskfilo.comhw.ac.ukias.ac.in This process typically involves the initial formation of an imine by reacting the aldehyde with ammonia, followed by in-situ reduction with a hydride reagent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). askfilo.com

Benzamide Derivatives: Synthesis of a benzamide derivative from the aldehyde requires a two-step sequence. First, the aldehyde is oxidized to the corresponding carboxylic acid. nih.govresearchgate.netmdpi.com Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like hydrogen peroxide. researchgate.netmdpi.com The resulting 3-bromo-5,6-difluoro-2-methoxybenzoic acid can then be converted to a benzamide by reaction with an amine, often facilitated by a coupling agent (e.g., DCC, EDC) or after conversion to a more reactive acyl chloride using thionyl chloride (SOCl₂).

Benzonitrile Derivatives: The aldehyde can be directly converted to a benzonitrile. A common laboratory method involves reacting the aldehyde with hydroxylamine (B1172632) (NH₂OH) to form an aldoxime intermediate. collegedunia.com Subsequent dehydration of the aldoxime, often using reagents like acetic anhydride, thionyl chloride, or phosphorus pentachloride, yields the desired benzonitrile. collegedunia.comscribd.com

Reactivity of the Methoxy (B1213986) Group

The methoxy group on the aromatic ring can be cleaved to reveal a hydroxyl group (a phenol), which can significantly alter the compound's properties and provide a new site for further functionalization. This O-demethylation is typically achieved under harsh conditions, such as heating with strong protic acids like HBr or HI, or with Lewis acids like boron tribromide (BBr₃). More moderate conditions using reagents like acidic concentrated lithium bromide have also been shown to be effective for demethylating lignin-derived aromatic compounds. scribd.com The reactivity in this process is influenced by other substituents on the ring; electron-withdrawing groups, such as the two fluorine atoms in the target molecule, are known to retard the rate of demethylation. scribd.com

The methoxy group exerts a powerful electronic influence on the aromatic ring through two opposing effects:

Resonance (Mesomeric) Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene (B151609) ring. This electron-donating effect increases the electron density at the ortho and para positions, thereby activating these positions towards electrophilic attack.

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma bond.

Research on Multi-Component Reactions Involving this compound Remains Undocumented in Publicly Available Literature

A thorough review of scientific databases and scholarly articles has revealed a significant gap in the publicly available research concerning the chemical reactivity of this compound, specifically in the context of multi-component reactions (MCRs). Despite its availability from various chemical suppliers, this particular substituted benzaldehyde (B42025) has not been documented as a substrate or reactant in published MCR studies.

Multi-component reactions are highly valued in synthetic chemistry for their efficiency in constructing complex molecular architectures in a single step from three or more starting materials. These reactions are pivotal in the discovery of novel compounds with potential applications in medicinal chemistry and materials science.

While the core structure of this compound, featuring a bromine atom and two fluorine atoms on the benzene ring, suggests potential for diverse chemical transformations, its specific application in MCRs has yet to be explored or reported in peer-reviewed literature. The electron-withdrawing nature of the fluorine atoms, combined with the steric and electronic effects of the bromo and methoxy groups, makes it an intriguing candidate for such reactions. However, without experimental data, any discussion of its reactivity in this area would be purely speculative.

Consequently, the creation of a detailed article focusing on the multi-component reactions of this compound, including data tables and specific research findings, is not feasible at this time due to the absence of primary research on the topic. Further investigation and new research would be required to elucidate the potential of this compound in the field of multi-component chemistry and to generate the specific data requested.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-Bromo-5,6-difluoro-2-methoxybenzaldehyde, a comprehensive suite of NMR experiments, including ¹H, ¹³C, ¹⁹F, and various 2D techniques, is required for an unambiguous assignment of its structure.

¹H NMR Spectral Assignment and Interpretation

The proton (¹H) NMR spectrum of this compound is expected to reveal distinct signals corresponding to the aromatic proton, the aldehyde proton, and the methoxy (B1213986) group protons. The chemical shift (δ) of the single aromatic proton is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the electron-donating methoxy group. This proton is anticipated to appear as a doublet of doublets due to coupling with the two neighboring fluorine atoms. The aldehyde proton will characteristically appear as a singlet in the downfield region of the spectrum, typically between 9.5 and 10.5 ppm. The methoxy group protons will present as a sharp singlet, usually in the range of 3.8 to 4.2 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Ar-H7.2 - 7.6ddJ(H-F) ≈ 6-10 Hz, J(H-F) ≈ 2-4 Hz
-CHO9.8 - 10.2sN/A
-OCH₃3.9 - 4.1sN/A

¹³C NMR and Fluorine NMR (¹⁹F NMR) Analysis

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the aldehyde group will be the most downfield signal, typically appearing between 185 and 195 ppm. The aromatic carbons' chemical shifts will be significantly affected by the attached substituents. The carbons bonded to fluorine will exhibit characteristic C-F coupling, appearing as doublets, while the carbon attached to bromine will also show a distinct chemical shift.

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atoms. In this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at positions 5 and 6. The chemical shifts and the coupling constant (J(F-F)) between them will provide definitive evidence for their relative positions on the aromatic ring.

Table 2: Predicted ¹³C and ¹⁹F NMR Spectral Data for this compound

NucleusAssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to J-coupling)
¹³CC=O188 - 192d (due to J(C-F))
¹³CC-Br110 - 115d (due to J(C-F))
¹³CC-F (C5)150 - 155d (J(C-F) ≈ 240-260 Hz)
¹³CC-F (C6)145 - 150d (J(C-F) ≈ 240-260 Hz)
¹³CC-OCH₃155 - 160dd (due to J(C-F))
¹³CC-H115 - 120dd (due to J(C-F))
¹³C-OCH₃55 - 60s
¹⁹FF5-120 to -140d (J(F-F) ≈ 15-25 Hz)
¹⁹FF6-130 to -150d (J(F-F) ≈ 15-25 Hz)

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously connecting the signals observed in the 1D spectra.

COSY (Correlation Spectroscopy): This experiment would be of limited use for this specific molecule due to the single aromatic proton, but it would confirm the absence of proton-proton coupling for the aldehyde and methoxy singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signal to its corresponding carbon signal and the methoxy protons to the methoxy carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of atoms. A NOESY experiment would be expected to show a correlation between the methoxy protons and the aromatic proton, confirming their proximity in the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible in the mass spectrum, presenting as two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2).

Table 3: Predicted HRMS Data for this compound

IonCalculated Exact Mass (for C₈H₅⁷⁹BrF₂O₂)Calculated Exact Mass (for C₈H₅⁸¹BrF₂O₂)
[M]⁺250.9492252.9471

Fragmentation Pathways and Structural Confirmation

Electron Ionization Mass Spectrometry (EI-MS) typically causes the molecular ion to fragment in a predictable manner. The analysis of these fragment ions provides valuable structural information. For this compound, key fragmentation pathways would likely include:

Loss of a hydrogen radical (-H•): Formation of a stable [M-H]⁺ ion.

Loss of the formyl radical (-CHO•): Cleavage of the aldehyde group to give a [M-CHO]⁺ ion.

Loss of a methyl radical (-CH₃•): From the methoxy group, leading to a [M-CH₃]⁺ ion.

Loss of bromine radical (-Br•): Formation of a [M-Br]⁺ ion.

The observation of these characteristic fragments and their relative abundances would provide strong corroborating evidence for the proposed structure of this compound.

Predicted Collision Cross Section (CCS) Values

For context, predicted CCS values for a structurally similar compound, 2-bromo-5,6-difluoro-3-nitrobenzaldehyde (B15299839), have been calculated using computational methods. uni.lu These values illustrate the type of data generated for different ionic species of a molecule.

Adductm/zPredicted CCS (Ų)
[M+H]⁺265.92588143.2
[M+Na]⁺287.90782156.9
[M-H]⁻263.91132148.0
[M+NH₄]⁺282.95242163.2
[M+K]⁺303.88176141.8

Data for 2-bromo-5,6-difluoro-3-nitrobenzaldehyde presented for illustrative purposes. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent functional groups.

Although a specific experimental spectrum for this compound is not publicly documented, the expected vibrational modes can be predicted based on its structure:

C=O Stretch (Aldehyde): A strong and sharp absorption band is expected in the region of 1680-1700 cm⁻¹, characteristic of an aromatic aldehyde carbonyl group.

C-H Stretch (Aromatic & Aldehyde): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aldehydic C-H stretch would produce one or two distinct bands in the 2720-2820 cm⁻¹ region.

C-O Stretch (Methoxy Ether): Aromatic ethers typically exhibit C-O stretching bands in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-F Stretch: The carbon-fluorine bonds will produce strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration is expected at lower frequencies, usually in the 500-600 cm⁻¹ range.

X-ray Crystallography for Solid-State Structural Analysis and Conformation

Currently, there are no published crystal structures for this compound in crystallographic databases. If such a study were performed, it would reveal the planarity of the benzene (B151609) ring, the orientation of the methoxy and aldehyde substituents relative to the ring, and any intermolecular interactions, such as halogen bonding or π-stacking, that dictate the crystal packing. For instance, studies on similar molecules, such as derivatives of 3-bromo-5-chloro-2-hydroxybenzaldehyde, have shown how intermolecular hydrogen bonds and π–π stacking interactions define the crystal structure.

Vibrational Spectroscopy (e.g., Raman) for Molecular Vibrations

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It detects molecular vibrations that result in a change in the polarizability of the molecule. While no specific Raman spectrum for this compound has been reported, it would provide valuable information on the molecular framework.

Key features expected in a Raman spectrum would include:

Strong signals for the aromatic ring vibrations.

Vibrations of the C-Br and C-F bonds, which can be sensitive to the local electronic environment.

Symmetric vibrations of the molecule that might be weak or inactive in the IR spectrum.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds like this compound.

Gas Chromatography (GC): Given the volatility of benzaldehyde (B42025) derivatives, Gas Chromatography is a suitable method for purity analysis. A study on the separation of bromofluorobenzaldehyde isomers highlighted the use of a low thermal mass GC (LTM GC) method for rapid and efficient separation and quantification. rsc.org Such a method would be capable of separating this compound from other isomers or impurities with high resolution.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the electronic and structural properties of molecules. For a molecule like 3-Bromo-5,6-difluoro-2-methoxybenzaldehyde, these calculations would be instrumental in understanding its fundamental chemical nature.

Prediction of Molecular Geometry and Conformational Analysis

Computational methods are used to predict the most stable three-dimensional arrangement of atoms in a molecule. For this compound, conformational analysis would identify the preferred orientations of the methoxy (B1213986) and aldehyde groups relative to the aromatic ring. This involves calculating the potential energy surface of the molecule to find the global and local minima, which correspond to the most stable conformers. The resulting geometric parameters, such as bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecular architecture. In similar molecules, theoretical geometric parameters have been shown to be in good agreement with experimental data from X-ray diffraction. researchgate.net

HOMO-LUMO Analysis for Electronic Transitions and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and the energy of its electronic transitions. researchgate.netmdpi.com A smaller gap generally implies higher reactivity. For this compound, this analysis would help in understanding its potential role in chemical reactions and its electronic absorption properties.

Interactive Data Table: Conceptual HOMO-LUMO Data (Note: The following data is illustrative for a hypothetical analysis of this compound and is not based on actual published research.)

ParameterEnergy (eV)
HOMO Energy-6.50
LUMO Energy-1.80
HOMO-LUMO Gap4.70

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. Typically, red regions indicate negative electrostatic potential, associated with electron-rich areas (e.g., around oxygen atoms), while blue regions represent positive potential, corresponding to electron-poor areas (e.g., around hydrogen atoms). researchgate.net For this compound, an MEP map would highlight the electrophilic and nucleophilic centers, providing insights into its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines charge transfer, hyperconjugative interactions, and the stabilization energies associated with these interactions. nih.govscielo.br For this compound, NBO analysis would quantify the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which is crucial for understanding the molecule's stability and the nature of its intramolecular interactions.

Interactive Data Table: Conceptual NBO Analysis Data (Note: The following data is illustrative for a hypothetical analysis of this compound and is not based on actual published research.)

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) O(methoxy)σ* C(ring)-C(ring)2.5
LP(1) O(aldehyde)σ* C(ring)-C(aldehyde)3.1
σ C-Hσ* C-C1.8

Reaction Mechanism Studies through Computational Modeling

While no specific reaction mechanism studies involving this compound have been found, computational modeling is a powerful tool for elucidating the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction coordinate. This approach provides valuable information on reaction kinetics and thermodynamics, helping to predict the feasibility and outcome of a reaction. For this compound, such studies could be applied to understand its synthesis, degradation, or its interactions with biological targets.

Transition State Calculations and Reaction Barrier Predictions (e.g., for Palladium-catalyzed coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental in modern organic synthesis. mdpi.com Theoretical calculations, particularly DFT, are powerful tools for elucidating the mechanisms of these reactions. researchgate.net Such studies typically involve locating the transition states for each elementary step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Computational Screening of Reaction Pathways

Computational chemistry allows for the in-silico screening of various reaction pathways to identify the most energetically favorable routes. canterbury.ac.uk For this compound, this could involve exploring different palladium catalysts, ligands, and reaction conditions to predict the optimal setup for a desired transformation, such as a Suzuki or Heck coupling. nih.govcardiff.ac.uk By comparing the calculated energy profiles of competing pathways, researchers can gain insights into reaction selectivity and potential by-product formation.

Analysis of Substituent Effects on Aromatic Reactivity

The reactivity of a substituted benzene (B151609) ring is heavily influenced by the electronic properties of its substituents. The interplay of inductive and resonance (mesomeric) effects determines the electron density distribution and, consequently, the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Influence of Bromine, Fluorine, and Methoxy Groups on Electron Density Distribution

The substituents on the aromatic ring of this compound each exert distinct electronic effects:

Methoxy Group (-OCH₃): The methoxy group is a strong activating group. While the oxygen atom is highly electronegative and exerts an electron-withdrawing inductive effect (-I), its lone pairs can participate in resonance, leading to a strong electron-donating mesomeric effect (+M). researchgate.net This resonance effect generally outweighs the inductive effect, increasing the electron density of the aromatic ring, particularly at the ortho and para positions.

Computational methods like Natural Bond Orbital (NBO) analysis and mapping of the Molecular Electrostatic Potential (MEP) can provide a quantitative and visual representation of the electron density distribution across the molecule, highlighting the electron-rich and electron-poor regions. nih.gov

Positional Isomerism and its Impact on Electronic Properties and Reactivity

The specific arrangement of substituents (positional isomerism) on the benzene ring has a profound impact on the molecule's electronic properties and reactivity. In this compound, the relative positions of the bromo, fluoro, and methoxy groups, as well as the aldehyde, create a unique electronic environment.

Molecular Dynamics Simulations (if applicable for interactions or larger systems)

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. While often applied to larger biological systems like protein-ligand interactions, MD simulations can also be valuable for understanding the behavior of smaller molecules in solution. nih.gov

For this compound, MD simulations could be used to study its conformational dynamics, solvation effects, and interactions with other molecules in a reaction mixture. This can provide a more realistic picture of the molecule's behavior in a chemical reaction, complementing the static picture provided by quantum mechanical calculations.

Applications in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Organic Molecules

Polysubstituted benzaldehydes are fundamental synthons in organic chemistry, valued for the reactivity of the aldehyde group and the diverse functionalities that can be incorporated onto the aromatic ring. The presence of bromine, fluorine, and methoxy (B1213986) groups on the benzene (B151609) ring of 3-Bromo-5,6-difluoro-2-methoxybenzaldehyde offers multiple reaction sites and the potential to influence the electronic properties and reactivity of the molecule.

As a Synthon for Pharmaceutical Intermediates

While fluorinated and brominated aromatic compounds are prevalent in many pharmaceutical structures, no specific instances of this compound being used as a synthon for pharmaceutical intermediates were found in the available literature. In medicinal chemistry, the introduction of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The bromo-substituent can serve as a handle for cross-coupling reactions, allowing for the introduction of further molecular complexity.

Precursor for Agrochemicals and Specialty Chemicals

Similarly, specific data on the application of this compound as a precursor for agrochemicals or specialty chemicals is not documented in the searched resources. Halogenated and methoxy-substituted aromatic compounds are known to be important intermediates in the synthesis of various agrochemicals, including herbicides, insecticides, and fungicides.

Development of Fluorescent Probes and Imaging Agents

The structural motifs present in this compound, particularly the substituted aromatic ring, could potentially be incorporated into larger systems designed as fluorescent probes. The electronic nature of the substituents could modulate the photophysical properties of a fluorophore. However, no research articles or patents specifically describing the use of this compound in the development of fluorescent probes or imaging agents were identified.

Role in Materials Science Research (e.g., Polymer Chemistry, Optoelectronic Materials)

Fluorinated aromatic compounds are of significant interest in materials science due to their unique properties, which can include enhanced thermal stability, altered electronic characteristics, and specific packing behaviors in the solid state. While there is extensive research on fluorinated polymers and optoelectronic materials, the role of this compound in this field is not documented in the available information.

Design and Synthesis of Chemically Diverse Compound Libraries

Substituted benzaldehydes are valuable starting materials for the construction of compound libraries for high-throughput screening in drug discovery and materials science. The aldehyde functionality allows for a wide range of chemical transformations, such as reductive amination, Wittig reactions, and aldol (B89426) condensations, enabling the rapid generation of a diverse set of molecules. Although this compound is theoretically suitable for this purpose, no specific examples of its use in the design and synthesis of compound libraries were found.

Mechanistic Investigations of Biological Activity in Vitro / in Silico

Molecular Docking Studies with Biological Targets

There are no publicly available studies that have performed molecular docking simulations with 3-Bromo-5,6-difluoro-2-methoxybenzaldehyde to predict its binding affinity and interaction patterns with any biological targets.

Enzyme Inhibition Studies (In Vitro)

No research has been published detailing the in vitro assessment of this compound for its potential to inhibit the activity of any enzymes.

Receptor Binding Assays (In Vitro)

Information regarding in vitro receptor binding assays to determine the affinity and selectivity of this compound for any specific biological receptors is not available in the current scientific literature.

Cell-Based Assays (In Vitro, e.g., Cytotoxicity, Apoptosis Induction via Mitochondrial Pathways)

There are no published reports on the effects of this compound in cell-based assays. This includes a lack of data on its potential cytotoxicity, its ability to induce apoptosis, or its effects on mitochondrial pathways in any cell lines.

Structure-Activity Relationship (SAR) Studies of Derivatives

No structure-activity relationship (SAR) studies have been conducted on derivatives of this compound. Such studies are crucial for understanding how chemical modifications to the parent molecule influence its biological activity, and this area remains unexplored for this compound.

Ligand Design and Optimization Based on Computational Insights

In the absence of any initial biological activity data or target identification, there have been no efforts in ligand design and optimization for this compound based on computational insights.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 3-Bromo-5,6-difluoro-2-methoxybenzaldehyde is the foundational step for enabling its broader study. Current synthetic approaches to similar polyhalogenated benzaldehydes often rely on classical methods such as ortho-lithiation followed by formylation. For instance, the synthesis of 2-bromo-5,6-difluorobenzaldehyde has been achieved by treating 1-bromo-3,4-difluorobenzene with n-butyllithium and then quenching with N,N-dimethylformamide (DMF). google.com

Future research should focus on developing more sustainable and scalable routes. Key areas for exploration include:

C-H Activation: Direct, regioselective C-H formylation of a 1-bromo-3,4-difluoro-2-methoxybenzene (B1526931) precursor would represent a highly atom-economical approach, avoiding the need for organometallic intermediates.

Flow Chemistry: Continuous flow processes could offer improved safety, scalability, and reaction control for potentially hazardous nitration or halogenation steps in precursor synthesis.

Biocatalysis: The use of engineered enzymes for selective halogenation or oxidation on the benzene (B151609) ring could provide a green alternative to traditional chemical methods.

A comparative table of potential synthetic strategies is outlined below.

Synthetic Strategy Potential Precursor Key Transformation Advantages Challenges
Organometallic Route1-Bromo-3,4-difluoro-2-methoxybenzeneOrtho-lithiation & FormylationEstablished methodologyCryogenic temperatures, stoichiometric reagents
C-H Functionalization1-Bromo-3,4-difluoro-2-methoxybenzeneDirected C-H FormylationHigh atom economy, reduced wasteCatalyst development, regioselectivity control
Multi-step Classical1,2-Difluoro-3-methoxybenzeneBromination, then FormylationUtilizes common reagentsMultiple steps, potential isomer formation

Exploration of Catalytic Asymmetric Transformations

The aldehyde functional group is a versatile handle for creating stereogenic centers. To date, the asymmetric reactivity of this compound has not been investigated. Future work should explore its use in organo- or metal-catalyzed asymmetric reactions to generate valuable chiral building blocks. The electronic nature of the ring, influenced by the competing effects of the methoxy (B1213986) and halogen substituents, could significantly impact the stereoselectivity and reactivity of the aldehyde.

Promising research avenues include:

Asymmetric Nucleophilic Additions: Reactions with organozinc reagents, Grignard reagents, or nitroalkanes (Henry reaction) in the presence of chiral ligands or catalysts.

Asymmetric Reductions: Transfer hydrogenation or catalytic hydrogenation to produce the corresponding chiral secondary alcohol.

Enantioselective Aldol (B89426) and Mannich Reactions: Using the aldehyde as an electrophile to react with enolates or imines, catalyzed by chiral proline derivatives or metal complexes.

Investigation of Photochemical and Electrochemical Reactivity

The combination of an aryl bromide and an aldehyde group suggests rich potential for photochemical and electrochemical transformations, which remains an entirely unexplored area for this molecule.

Photochemical Studies: Research could focus on the selective cleavage of the C-Br bond upon UV irradiation to generate an aryl radical. This radical could then be trapped in intramolecular cyclizations or intermolecular addition reactions, providing novel synthetic pathways.

Electrochemical Studies: The aldehyde group is electrochemically reducible to an alcohol or a pinacol-type dimer. The redox potential will be modulated by the ring's substituents. Electrochemical methods could offer a reagent-free approach to selective transformations.

Advanced Materials Applications and Polymerization Studies

Halogenated aromatic compounds are known for their utility in advanced materials, including liquid crystals and fire-retardant polymers. google.com The high fluorine content and polarity of this compound make it an intriguing candidate for materials science.

Future studies could investigate:

Liquid Crystal Precursors: Following derivatization, such as in Suzuki coupling reactions to form biphenyl (B1667301) structures, the resulting molecules could be assessed for liquid crystalline properties. google.com

Polymer Synthesis: The compound could be functionalized and used as a monomer. For example, conversion of the aldehyde to a vinyl or ethynyl (B1212043) group would allow for its incorporation into polymers. The resulting polymers would be expected to have high thermal stability and specific dielectric properties due to the fluorine content.

Organic Electronics: After conversion to more extended π-systems, derivatives could be explored as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where fluorine substitution is often used to tune electronic energy levels.

Deepening Mechanistic Understanding of Biological Interactions (In Vitro)

While avoiding clinical or safety profiling, fundamental in vitro research can elucidate the potential biochemical interactions of this compound. The aldehyde group can act as a covalent modifier by forming Schiff bases with amine residues (e.g., lysine) in proteins.

Future in vitro studies could explore:

Enzyme Inhibition Screening: The compound could be screened against panels of enzymes, particularly those with nucleophilic residues in their active sites, to identify potential interactions.

Covalent Probe Development: Investigating the reactivity of the aldehyde towards specific amino acid side chains to understand its potential as a covalent binder.

Biophysical Analysis: Using techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to study non-covalent binding interactions with purified proteins or other biological macromolecules.

Expansion of Derivative Chemistry for Novel Functional Molecules

The true potential of this compound lies in its utility as a versatile building block for a wide range of more complex functional molecules. The bromine and aldehyde groups serve as orthogonal synthetic handles for a multitude of chemical transformations.

Future research should focus on systematically exploring these derivatization pathways to create libraries of novel compounds for various applications.

Functional Group Reaction Type Potential Product Class Example Reagents/Catalysts
BromineSuzuki CouplingBiaryls, HeterobiarylsArylboronic acids, Pd catalyst
BromineSonogashira CouplingAryl AlkynesTerminal alkynes, Pd/Cu catalyst
BromineBuchwald-Hartwig AminationAryl Amines, AnilinesAmines, Pd or Cu catalyst
BromineHeck CouplingStilbenes, CinnamatesAlkenes, Pd catalyst
AldehydeOxidationCarboxylic AcidsKMnO₄, H₂O₂ google.com
AldehydeReductive AminationBenzylaminesAmines, NaBH₃CN
AldehydeWittig ReactionAlkenes, StilbenesPhosphonium ylides
AldehydeCondensationImines, Oximes, HydrazonesAmines, Hydroxylamine (B1172632), Hydrazine

By systematically applying these transformations, a diverse array of novel molecules with tailored electronic, steric, and functional properties can be generated, opening the door to new discoveries in medicinal chemistry, materials science, and catalysis.

Q & A

Q. What spectroscopic methods are recommended for characterizing 3-Bromo-5,6-difluoro-2-methoxybenzaldehyde?

  • Methodological Answer: Use ¹H/¹³C/¹⁹F NMR to resolve substituent positions and confirm aromatic substitution patterns. The aldehyde proton (δ ~10 ppm) and methoxy group (δ ~3.8 ppm) are key markers. IR spectroscopy (stretch at ~1700 cm⁻¹) confirms the aldehyde functionality. High-resolution mass spectrometry (HRMS) validates the molecular ion (C₈H₅BrF₂O₂) and isotopic pattern for bromine .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer: Follow SDS guidelines: use PPE (nitrile gloves, chemical goggles), avoid inhalation, and store at 0–6°C in airtight, light-resistant containers. Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Contradictions in flammability data (e.g., flashpoint discrepancies) require assuming worst-case scenarios .

Q. How does the aldehyde group influence reactivity in downstream applications?

  • Methodological Answer: The aldehyde enables nucleophilic addition (e.g., Grignard reactions) and condensation (e.g., Schiff base formation). Steric hindrance from adjacent substituents may slow reactivity, necessitating elevated temperatures or Lewis acid catalysts (e.g., ZnCl₂) .

Advanced Research Questions

Q. How are regioselectivity challenges addressed during bromination/fluorination in synthesis?

  • Methodological Answer: Optimize directing group strategies : the methoxy group directs electrophilic substitution to ortho/para positions. Use low-temperature bromination (e.g., NBS in DCM at −20°C) to minimize over-halogenation. For fluorination, employ Balz-Schiemann reactions (diazo intermediates) or transition-metal catalysis (Pd-mediated C–F coupling) .

Q. What methodologies resolve contradictions in reported purity or analytical data?

  • Methodological Answer: Apply orthogonal validation :
  • HPLC/GC-MS with two distinct columns (C18 and phenyl-hexyl) to assess purity.
  • Elemental analysis (C/H/N) to verify stoichiometry.
    Cross-reference with PubChem/EPA DSSTox datasets to identify systematic errors (e.g., solvent peaks misassigned as impurities) .

Q. How do electronic effects of substituents impact cross-coupling efficiency?

  • Methodological Answer: Electron-withdrawing groups (Br, F) deactivate the ring but enhance ortho-directing effects in Suzuki couplings. Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O to couple with boronic acids. Monitor competing debromination via TLC (silica, hexane/EtOAc) and adjust catalyst loading to suppress side reactions .

Q. What strategies mitigate polymorphism in crystallographic studies?

  • Methodological Answer: Recrystallize from mixed solvents (e.g., EtOH/H₂O) to isolate thermodynamically stable polymorphs. Use PXRD to confirm phase purity and DFT calculations (e.g., Gaussian) to predict crystal packing. Discrepancies in reported melting points may arise from solvent inclusion or hydrate formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.